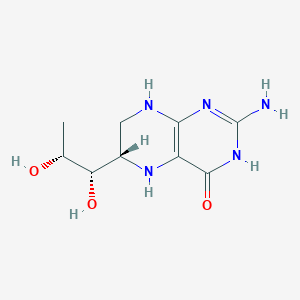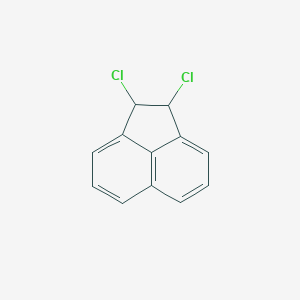
1,2-Dichloro-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-dihydroacenaphthylene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbonIt is characterized by its molecular formula C12H8Cl2 and a molecular weight of 223.1 g/mol .
Preparation Methods
1,2-Dichloro-1,2-dihydroacenaphthylene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthylene. The reaction typically requires the presence of chlorine gas and a suitable solvent, such as chloroform or ethyl acetate. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
1,2-Dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1,2-Dichloro-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex polycyclic aromatic hydrocarbons, such as Corannulene.
Biology: Its potential as a polyploidizing agent in plants has been explored.
Industry: This compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to various chemical transformations, including the formation of new bonds and the cleavage of existing ones. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
1,2-Dichloro-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
cis-1,4-Dichloro-2-butene: This compound also contains chlorine atoms and undergoes similar types of reactions, including substitution and reduction.
1,2-Dichloroethylene: Another chlorinated compound that shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Properties
CAS No. |
5448-26-0 |
|---|---|
Molecular Formula |
C12H8Cl2 |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
1,2-dichloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H |
InChI Key |
YXSOZTOONQRVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


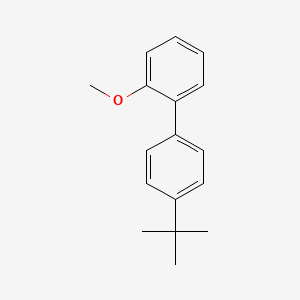
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)
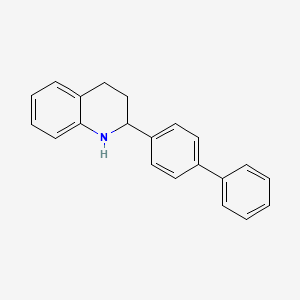
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
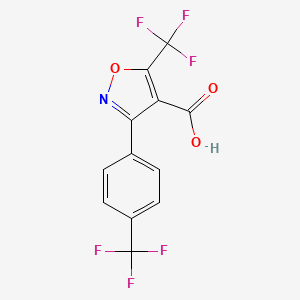
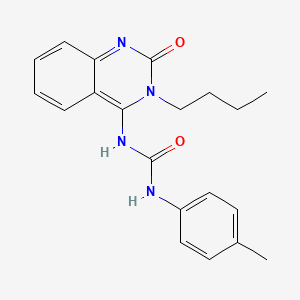

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
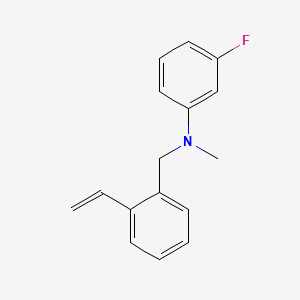
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
